4-Aminooctanoic acid hydrochloride chemical structure and properties
4-Aminooctanoic acid hydrochloride chemical structure and properties
Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
4-Aminooctanoic acid hydrochloride (also known as 4-aminocaprylic acid HCl) is a lipophilic structural analog of the inhibitory neurotransmitter
Chemical Identity & Structural Analysis[1][2][3]
4-Aminooctanoic acid hydrochloride is a zwitterionic
1.1 Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 4-Aminooctanoic acid hydrochloride |
| Common Synonyms | 4-Aminocaprylic acid HCl; |
| CAS Number | 689-50-9 (Free Base); Specific HCl salt CAS may vary by vendor |
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol (Free Base); 195.69 g/mol (HCl Salt) |
| SMILES | CCCCC(N)CCC(O)=O.Cl |
1.2 Structural Comparison: The GABA Analog Series
The pharmacological relevance of 4-aminooctanoic acid is best understood in the context of established GABA analogs.
| Compound | Structure | Key Feature | Primary Mechanism |
| GABA | 4-Aminobutanoic acid | Endogenous ligand | GABA-A/B Agonist |
| Pregabalin | (3S)-3-(aminomethyl)-5-methylhexanoic acid | ||
| 4-Aminooctanoic Acid | 4-Aminooctanoic acid | Lipophilic GABA Analog |
Physicochemical Properties[1][3][4][6]
The addition of a butyl chain to the GABA backbone shifts the physicochemical landscape of the molecule, primarily affecting lipophilicity and solubility.
2.1 Thermal and Solubility Data
-
Melting Point: 136–137 °C (Hydrochloride salt) [1].[1] The free base typically melts higher (147–149 °C) due to strong intermolecular zwitterionic lattice forces.
-
Solubility: Highly soluble in water (>100 mg/mL) and lower alcohols (methanol, ethanol) due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, diethyl ether).
-
Acidity (pKa):
-
: ~4.0–4.2 (Typical for
-amino acids) - : ~10.3–10.5
-
Isoelectric Point (pI): ~7.2
-
: ~4.0–4.2 (Typical for
2.2 Lipophilicity (LogP)
-
GABA LogP: -2.3 (Highly hydrophilic, poor BBB penetration).
-
4-Aminooctanoic Acid LogP (Predicted): ~0.5 to 1.0.
-
Implication: The positive shift in LogP suggests 4-aminooctanoic acid possesses superior passive diffusion capabilities across lipid bilayers compared to GABA, making it a valuable probe for studying non-transporter-mediated CNS entry.
Synthesis & Manufacturing
The synthesis of 4-aminooctanoic acid hydrochloride relies on the ring-opening hydrolysis of its corresponding lactam, 5-butyl-2-pyrrolidinone . This method is preferred for its high yield and purity compared to direct linear synthesis.
3.1 Synthesis Pathway Diagram
[2]
3.2 Experimental Protocol: Lactam Hydrolysis Method
Objective: Synthesis of 4-aminooctanoic acid hydrochloride from 5-butyl-2-pyrrolidinone.
Reagents:
-
5-Butyl-2-pyrrolidinone (10.0 g, 70.8 mmol)
-
Hydrochloric acid (6 M, 50 mL)
-
Acetone (for crystallization)
Procedure:
-
Reflux: Charge a 250 mL round-bottom flask with 5-butyl-2-pyrrolidinone (10.0 g) and 6 M HCl (50 mL). Equip with a magnetic stir bar and a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 6–8 hours. Monitor reaction progress by TLC (eluent: BuOH/AcOH/H2O 4:1:1) or LC-MS until the lactam starting material is consumed.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a viscous oil or semi-solid residue.
-
Crystallization: Dissolve the residue in a minimum amount of hot ethanol. Add acetone dropwise until turbidity is observed. Cool to 4 °C overnight to induce crystallization.
-
Filtration: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum over
.
Expected Yield: 85–90% Characterization:
-
1H NMR (D2O):
0.90 (t, 3H, terminal methyl), 1.30–1.45 (m, 4H, butyl chain), 1.60–1.80 (m, 2H, -CH2), 2.45 (t, 2H, -CH2), 3.20 (m, 1H, -CH). -
Melting Point: 136–137 °C [1].
Biological Relevance & Pharmacological Potential[6][8][9][10]
4-Aminooctanoic acid acts as a lipophilic probe for the GABAergic system. Its structural modifications allow it to bypass some of the pharmacokinetic limitations of GABA.
4.1 Mechanism of Action (Theoretical & Observed)
Unlike GABA, which relies on GAT (GABA Transporters) for uptake, the butyl chain of 4-aminooctanoic acid facilitates membrane interaction.
-
GABA Receptor Interaction: As a
-amino acid, it retains the fundamental pharmacophore required for GABA-B receptor binding (agonist potential) and potentially GABA-A receptor modulation. However, the bulky C4-substituent may reduce affinity for the orthosteric site compared to GABA, potentially favoring allosteric modulation or subunit binding (similar to Pregabalin). -
Metabolic Stability: The steric bulk at the
-position hinders the action of GABA-Transaminase (GABA-T), potentially extending its half-life relative to the endogenous transmitter.
4.2 Biological Pathway Visualization
[5]
Analytical Characterization Standards
For quality control in research applications, the following specifications should be met:
-
Purity:
98% (determined by HPLC or qNMR). -
Chirality: If synthesized from chiral precursors (e.g., enzymatic route), enantiomeric excess (ee) should be >99%. The racemic mixture is common for initial screening.
-
Water Content: Hygroscopic; store in a desiccator.
References
-
Dictionary of Food Compounds with CD-ROM . (2012). 4-Aminooctanoic acid properties and melting point data. CRC Press.[1] Link
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Rigo, B., et al. (1986). Studies on pyrrolidinones.[3] A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry. Link
-
PubChem Database . (2025).[4][5] 4-Aminooctanoic acid Compound Summary. National Center for Biotechnology Information. Link
-
Sigma-Aldrich . (2025). Product Specification: 8-Aminooctanoic acid (Structural Analog Reference). Link
